2-(Azepane-1-carbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SALOR-INT L469866-1EA, also known by its IUPAC name (E)-2-(azepane-1-carbonyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enenitrile, is a chemical compound with the molecular formula C25H24N4O and a molecular weight of 396.48 g/mol. This compound is notable for its unique structure, which includes an azepane ring, a diphenylpyrazole moiety, and an acrylonitrile group.
Vorbereitungsmethoden
The synthesis of SALOR-INT L469866-1EA involves several key stepsThe final step involves the formation of the acrylonitrile group through a condensation reaction. Industrial production methods for this compound often utilize cGMP (current Good Manufacturing Practice) standards to ensure high purity and quality.
Analyse Chemischer Reaktionen
SALOR-INT L469866-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
SALOR-INT L469866-1EA has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers utilize this compound to study its effects on various biological pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of SALOR-INT L469866-1EA involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
SALOR-INT L469866-1EA can be compared with other similar compounds, such as:
- 2-(1-Azepanylcarbonyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile
- 1H-Azepine-1-propanenitrile, α-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]hexahydro-β-oxo
These compounds share structural similarities but differ in specific functional groups or substituents, which can affect their chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
769143-82-0 |
---|---|
Molekularformel |
C25H24N4O |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(E)-2-(azepane-1-carbonyl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C25H24N4O/c26-18-21(25(30)28-15-9-1-2-10-16-28)17-22-19-29(23-13-7-4-8-14-23)27-24(22)20-11-5-3-6-12-20/h3-8,11-14,17,19H,1-2,9-10,15-16H2/b21-17+ |
InChI-Schlüssel |
KXUAYCLTGFYYGC-HEHNFIMWSA-N |
Isomerische SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C#N |
Kanonische SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.